molecular formula C13H19N3O3S B2824898 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2034253-17-1

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No. B2824898
CAS RN: 2034253-17-1
M. Wt: 297.37
InChI Key: QPFIJAJDXGUTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle. This structure is often used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Antitumor Activity

A notable application of pyrrolo[2,3-d]pyrimidines, a category that includes compounds similar to 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine, is in antitumor activity. Specifically, these compounds have shown potential as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, crucial pathways in tumor cell proliferation. They exhibit micromolar to submicromolar antiproliferative potencies against various tumor cell lines, indicating their potential as multitargeted antifolate agents for cancer treatment (Liu et al., 2015).

Synthesis and Chemical Applications

The synthesis of related pyrimidine compounds, such as 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, demonstrates applications in chemical synthesis. These processes involve cyclization, methylation, and oxidation steps, showing the compound's versatility and utility in chemical synthesis (Hongbin, 2011).

Antimicrobial Properties

Research also indicates potential antimicrobial properties in similar pyrimidine derivatives. For example, novel series of pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have shown antimicrobial activities, hinting at possible applications of similar compounds in this domain (Alsaedi et al., 2019).

Methodological Advances in Synthesis

There have been advances in the methodological aspects of synthesizing pyrimidine derivatives, such as the use of microwave-assisted synthesis. This method represents an efficient and rapid approach for creating 2-amino-4-arylpyrimidine derivatives, a process that could be applicable to the synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine (Matloobi & Kappe, 2007).

Potential in Insecticidal and Antibacterial Applications

Compounds in the pyrimidine class have been evaluated for insecticidal and antibacterial potential, suggesting possible applications in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-9-7-10(2)15-13(14-9)19-11-5-6-16(8-11)20(17,18)12-3-4-12/h7,11-12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFIJAJDXGUTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.